Cas no 2834-92-6 (1-Aminonaphthalen-2-ol)
1-Aminonaphthalen-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Aminonaphthalen-2-ol
- 1-amino-2-Naphthalenol
- 1-AMINO-2-NAPHTHOL
- 1-Amino-2-hydroxynaphthalene
- 1-amino-2-naphthol hydrochloride
- 1-amino-naphthalen-2-ol
- 2-Hydroxy-1-aminonaphthalene
- 2-Naphthalenol,1-amino
- 2-Naphthol,1-amino
- aminohydroxynaphthalene
- o-hydroxynaphthylamine
- alpha-Amino-beta-naphthol
- MFCD00628991
- 95609-86-2
- MB1ZPM5M0Z
- 1-amino 2-hydroxynapthalene
- A819422
- 1-amino 2-hydroxy naphthalene
- UNII-MB1ZPM5M0Z
- 1-aminonaphthalene-2-ol
- KSC-11-229-01
- BB 0245398
- 2834-92-6
- NSC-7938
- FT-0634511
- 1-amino 2-hydroxy napthalene
- .alpha.-Amino-.beta.-naphthol
- EINECS 220-606-0
- 2-Hydroxy-1-naphthylamine
- Q27283782
- SCHEMBL144625
- KUC106766N
- AKOS000108846
- NSC 7938
- NSC7938
- CAA83492
- VS-03191
- 2-Naphthalenol, 1-amino-
- 2-[alpha-(2,4-Ditert-amylphenoxy)butyramide]-4,6-dichloro-5-ethylphenol
- DTXSID20883897
- 2-Naphthol, 1-amino-
- 2-Naphthalenol, amino-
- NS00083293
- DB-047382
- 2-Naphthalenol, 1-amino-, hydrochloride
- G78225
- STK397753
- 1-ammonionaphthalen-2-olate
- BBL012066
- ALBB-025726
- STL040664
-
- MDL: MFCD00628991
- Inchi: 1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2
- InChI Key: FHMMQQXRSYSWCM-UHFFFAOYSA-N
- SMILES: OC1=CC=C2C=CC=CC2=C1N
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: nothing
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25000
- LogP: 2.70880
1-Aminonaphthalen-2-ol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Aminonaphthalen-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM139825-1g |
1-amino-2-naphthol |
2834-92-6 | 95% | 1g |
$519 | 2021-08-05 | |
| Chemenu | CM139825-1g |
1-amino-2-naphthol |
2834-92-6 | 95% | 1g |
$519 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1253295-1g |
2-Naphthalenol, amino- |
2834-92-6 | 95% | 1g |
$310 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1253295-5g |
2-Naphthalenol, amino- |
2834-92-6 | 95% | 5g |
$875 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1253295-10g |
2-Naphthalenol, amino- |
2834-92-6 | 95% | 10g |
$1270 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1253295-25g |
2-Naphthalenol, amino- |
2834-92-6 | 95% | 25g |
$2915 | 2024-06-06 | |
| Alichem | A219000289-250mg |
1-Amino-2-hydroxynaphthalene |
2834-92-6 | 98% | 250mg |
$693.60 | 2023-09-02 | |
| Alichem | A219000289-500mg |
1-Amino-2-hydroxynaphthalene |
2834-92-6 | 98% | 500mg |
$1029.00 | 2023-09-02 | |
| Alichem | A219000289-1g |
1-Amino-2-hydroxynaphthalene |
2834-92-6 | 98% | 1g |
$1819.80 | 2023-09-02 | |
| Apollo Scientific | OR1941-1g |
1-Amino-2-naphthol |
2834-92-6 | 95% | 1g |
£180.00 | 2025-02-19 |
1-Aminonaphthalen-2-ol Suppliers
1-Aminonaphthalen-2-ol Related Literature
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Vanshika Jain,Tamilselvi Gurusamy,Prakasam Gayathri,Kothandaraman Ramanujam New J. Chem. 2020 44 8849
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Kacie J. Nelson,Paige J. Brown,Holly E. Rudel,Kana Takematsu Phys. Chem. Chem. Phys. 2019 21 24383
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I. R. Morrison,A. L. Wilson Analyst 1963 88 88
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4. Reaction of triphenylphosphine with copper complexes derived from 2-nitrosophenols (1,2-quinone mono-oximes)Robert G. Buckley,John Charalambous,Malcolm J. Kensett,Mary McPartlin,Deepak Mukerjee,Edward G. Brain,John M. Jenkins J. Chem. Soc. Perkin Trans. 1 1983 693
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Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790
Additional information on 1-Aminonaphthalen-2-ol
1-Aminonaphthalen-2-ol: A Comprehensive Overview
1-Aminonaphthalen-2-ol, also known by its CAS number 2834-92-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound, which belongs to the naphthol family, has garnered attention due to its unique properties and potential uses in pharmaceuticals, materials science, and industrial applications. In this article, we will delve into the structural characteristics, synthesis methods, chemical properties, and recent advancements in the utilization of 1-Aminonaphthalen-2-ol.
The molecular structure of 1-Aminonaphthalen-2-ol consists of a naphthalene ring system with an amino group (-NH₂) attached at the 1-position and a hydroxyl group (-OH) at the 2-position. This arrangement imparts the compound with both nucleophilic and hydrophilic properties, making it highly reactive in various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, such as conducting polymers and metal-organic frameworks (MOFs). Researchers have explored its ability to act as a building block for creating porous materials with tailored functionalities, which could revolutionize energy storage and catalysis technologies.
One of the most notable advancements in the synthesis of 1-Aminonaphthalen-2-ol involves the use of green chemistry principles. Traditional methods often relied on harsh conditions and toxic reagents, but modern approaches have shifted toward environmentally friendly protocols. For instance, microwave-assisted synthesis has been employed to accelerate reaction rates while minimizing energy consumption. Additionally, catalytic systems using enzymes or transition metals have been developed to enhance selectivity and yield. These innovations not only improve the efficiency of production but also align with global sustainability goals.
The chemical reactivity of 1-Aminonaphthalen-2-ol is another area that has been extensively studied. Its amino group can undergo various transformations, such as alkylation, acylation, and diazotization, enabling the creation of diverse derivatives. Recent research has focused on its application in drug discovery, where it serves as a scaffold for developing bioactive molecules. For example, derivatives of 1-Aminonaphthalen-2-ol have shown promise as antioxidants and anti-inflammatory agents due to their ability to scavenge free radicals and modulate inflammatory pathways.
In terms of industrial applications, 1-Aminonaphthalen-2-ol has found utility in dye production and as an intermediate in the synthesis of agrochemicals. Its ability to form stable complexes with metal ions has also made it valuable in catalysis. For instance, it has been used as a ligand in homogeneous catalysis for reactions such as oxidation and hydrogenation. Furthermore, its role in polymer chemistry is gaining traction, with researchers exploring its potential as a monomer for synthesizing novel polymeric materials with enhanced mechanical and thermal properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-Aminonaphthalen-2-ol. Density functional theory (DFT) calculations have been employed to study its interaction with various catalysts and substrates at the molecular level. These studies have not only improved our understanding of its reaction mechanisms but also paved the way for designing more efficient synthetic routes.
In conclusion, 1-Aminonaphthalen-2-ol (CAS No: 2834-92-6) is a multifaceted compound with a wide range of applications across different domains. Its unique chemical properties, coupled with recent innovations in synthesis and application techniques, continue to expand its utility in both academic research and industrial settings. As research progresses, we can expect even more groundbreaking discoveries that will further solidify its importance in modern chemistry.
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